molecular formula C12H17NO B8525775 N-(2',6'-dimethylphenyl)-1-methoxymethyl-ethylideneamine CAS No. 85385-06-4

N-(2',6'-dimethylphenyl)-1-methoxymethyl-ethylideneamine

Cat. No. B8525775
Key on ui cas rn: 85385-06-4
M. Wt: 191.27 g/mol
InChI Key: WULZMAWITCAHDR-UHFFFAOYSA-N
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Patent
USRE037344E1

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: A catalyst solution is prepared consisting of 5.3 mg of [Ir((1,5-cyclooctadien)Cl]2 (0.0079 mmol), 10.2 mg of A (0.017 mmol) and 11.9 mg of tetrabutylammonium iodide (0.032 mmol) in 5 ml of tetrahydrofuran/dichloromethane (1:1). A substrate solution consisting of 1.5 g of N-(2′,6′-dimethylphenyl)-1-methoxymethyl-ethylideneamine (7.8 mmol) in 5 ml of tetrahydrofuran is also used. Hydrogenation is carded out with hydrogen under a pressure of 40 bar. The reaction temperature is 30° C. After 91 hours the conversion is 90%, the ee is 59% CR).
[Compound]
Name
Ir((1,5-cyclooctadien)Cl]2
Quantity
0.0079 mmol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.9 mg
Type
catalyst
Reaction Step Four
Name
tetrahydrofuran dichloromethane
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N:9]=[C:10]([CH2:12][O:13][CH3:14])[CH3:11].[H][H]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.ClCCl.O1CCCC1>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][CH:10]([CH2:12][O:13][CH3:14])[CH3:11] |f:2.3,4.5|

Inputs

Step One
Name
Ir((1,5-cyclooctadien)Cl]2
Quantity
0.0079 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)N=C(C)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
11.9 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
tetrahydrofuran dichloromethane
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1.ClCCl
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is repeated, with the following modifications to the reaction conditions
CUSTOM
Type
CUSTOM
Details
A catalyst solution is prepared
CUSTOM
Type
CUSTOM
Details
is 30° C

Outcomes

Product
Details
Reaction Time
91 h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NC(C)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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